6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-2-4(7(9,10)11)1-5(3-13)12-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZOMLFQQVTPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde typically involves the introduction of chloro and trifluoromethyl groups onto a pyridine ring. One common method is the trifluoromethylation of 4-chloropyridine, followed by formylation to introduce the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 6-Chloro-4-(trifluoromethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Applications in Agrochemicals
6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde serves as a key intermediate in the development of agrochemicals. Its derivatives are notably used for crop protection against pests. For instance, compounds derived from trifluoromethylpyridine have been successfully integrated into various pesticide formulations, enhancing their effectiveness due to improved metabolic stability and bioactivity.
Case Study: Fluazifop-butyl
Fluazifop-butyl, one of the first derivatives of trifluoromethylpyridine introduced to the market, has demonstrated significant efficacy in controlling grass weeds in cereal crops. Its success paved the way for over 20 additional trifluoromethylpyridine derivatives that have received regulatory approval .
Pharmaceutical Applications
In the pharmaceutical sector, compounds containing the trifluoromethylpyridine moiety have shown promising biological activities:
- Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For example, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 25 µg/mL against Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyridine Derivative | 50 | E. coli |
| Another Derivative | 25 | S. aureus |
- Anticancer Activity : In vitro studies suggest that this compound can inhibit cancer cell proliferation, potentially inducing apoptosis through caspase activation. Specific structural modifications are believed to enhance cytotoxicity against various cancer types.
Future Perspectives
The unique physicochemical properties of fluorinated compounds like this compound suggest that ongoing research may uncover novel applications in both agrochemicals and pharmaceuticals. The potential for developing new derivatives with enhanced efficacy and reduced environmental impact is particularly promising.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde largely depends on its application. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its target sites . Additionally, the chloro group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Key Findings :
- Halogen Effects : The chloro substituent at the 6-position increases molecular weight and steric bulk compared to the fluoro analog, reducing solubility but enhancing electrophilicity. Bromine further amplifies these effects but drastically lowers solubility .
- Trifluoromethyl Stability : The -CF₃ group stabilizes the pyridine ring against nucleophilic attack, a trait shared across all analogs. However, its electron-withdrawing nature is slightly attenuated in the bromo derivative due to increased inductive effects .
- Reactivity: The aldehyde group in the 2-position undergoes nucleophilic addition more readily than in non-halogenated analogs, with reactivity order: Cl > Br > F > H. This trend correlates with the σₚ values of the substituents .
Biological Activity
6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde is a pyridine derivative with significant potential in various biological applications, particularly in pharmaceutical chemistry. The presence of the trifluoromethyl group enhances its chemical reactivity and biological activity, making it a subject of interest in drug discovery and development.
The compound's structure can be represented as follows:
- Chemical Formula : CHClFN\O
- CAS Number : 1060805-47-1
The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown selectivity against pathogens such as Chlamydia trachomatis and other Gram-positive bacteria. In one study, related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for bacterial survival. The trifluoromethyl group may enhance binding affinity to target sites, leading to effective modulation of biological processes .
Case Studies
- Chlamydial Infections : A study focused on sulfonylpyridine derivatives highlighted that compounds with a trifluoromethyl substituent exhibited significant antichlamydial activity, with IC50 values around 5.2 μg/mL. These findings suggest that modifications to the pyridine structure can lead to enhanced selectivity and potency against Chlamydia .
- Antibacterial Screening : In a broader antibacterial screening, various derivatives were tested, revealing that those with electron-withdrawing groups like trifluoromethyl had superior activity compared to their unsubstituted counterparts. This underscores the importance of functional group positioning in optimizing biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups, such as trifluoromethyl and chloro substituents, significantly impacts the biological efficacy of pyridine derivatives. The following table summarizes key findings from recent SAR analyses:
| Compound | Substituents | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound A | -CF, -Cl | 3.12 | Active against S. aureus |
| Compound B | -H, -Cl | >50 | Inactive |
| Compound C | -CF, -NO | 10 | Moderate activity |
| This compound | -CF, -Cl | TBD | TBD |
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing 6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step functionalization of pyridine cores. A common approach includes:
Halogenation and Trifluoromethylation: Introduce the chloro and trifluoromethyl groups via cross-coupling reactions. For example, copper-catalyzed Ullmann coupling or palladium-mediated Suzuki-Miyaura reactions can attach the trifluoromethyl group .
Aldehyde Formation: Oxidize a methyl or hydroxymethyl substituent at the 2-position using oxidizing agents like MnO₂ or Swern oxidation (oxalyl chloride/DMSO) .
Critical Factors:
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity for trifluoromethylation .
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control: Reactions often require 80–120°C for 12–24 hours to achieve >70% yield .
Q. Q2. How can spectroscopic techniques (NMR, MS, IR) distinguish this compound from structurally similar analogs?
Methodological Answer:
- ¹H/¹³C NMR:
- Mass Spectrometry (MS):
- Molecular ion peak at m/z 225.5 (C₇H₃ClF₃NO⁺) with fragmentation peaks at m/z 180 (loss of CHO) and m/z 95 (pyridine ring) .
- IR Spectroscopy:
- Strong C=O stretch at 1680–1720 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .
Differentiation from Analogs:
- Fluorinated analogs (e.g., 6-chloro-3-fluoro-pyridine-2-carbaldehyde) lack the trifluoromethyl ¹³C splitting pattern .
- Chloromethyl derivatives (e.g., 2-chloro-4-(chloromethyl)pyridine) show no aldehyde signal in NMR .
Advanced Research Questions
Q. Q3. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the aldehyde moiety in cross-coupling reactions?
Methodological Answer: The trifluoromethyl group:
- Reduces Electron Density: Stabilizes the pyridine ring via inductive effects, making the aldehyde less electrophilic. This slows nucleophilic additions but enhances stability in acidic conditions .
- Directs Regioselectivity: In Suzuki couplings, the trifluoromethyl group directs incoming aryl boronic acids to the 3-position due to steric and electronic effects .
Experimental Validation:
Q. Q4. What strategies mitigate decomposition of this compound under ambient storage conditions?
Methodological Answer: Decomposition Pathways:
- Hydrolysis: The aldehyde group reacts with moisture to form a hydrate or carboxylic acid .
- Light Sensitivity: UV exposure cleaves the C-Cl bond, generating radicals .
Stabilization Methods:
Storage Conditions:
- Argon atmosphere, desiccated at –20°C (decomposition <5% over 6 months) .
- Amber glass vials to block UV light .
Additives:
- Stabilize with 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .
Q. Q5. How can computational modeling predict the biological activity of derivatives of this compound?
Methodological Answer: Steps for In Silico Analysis:
Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The aldehyde group forms hydrogen bonds with catalytic lysine residues .
QSAR Models: Correlate substituent effects (e.g., Cl vs. F) with bioactivity. Hammett σ constants predict electron-withdrawing groups enhance binding affinity .
MD Simulations: GROMACS simulations assess stability of ligand-protein complexes over 100 ns. Trifluoromethyl improves hydrophobic interactions .
Validation:
- Compare predicted IC₅₀ values with in vitro assays (e.g., enzyme inhibition). Deviations <20% confirm model reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
